N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide
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Overview
Description
Synthesis Analysis
While specific synthesis information for this compound is not available, related compounds such as 5-Bromo-2-chlorobenzoic acid have been synthesized through standard chemical procedures .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods and confirmed with techniques such as X-ray crystallography. Unfortunately, specific structural data for this compound is not available .
Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally. Unfortunately, specific data for this compound is not available .
Scientific Research Applications
Anti-Osteoporotic Effects
Another intriguing application involves the compound’s anti-osteoporotic effects:
- Experimental Findings : The compound suppresses lacunae formation by osteoclastic cells, similar to the action of E2 .
Regioselective Synthesis of Thiophene Derivatives
The compound has been utilized in the synthesis of thiophene derivatives:
Mechanism of Action
Target of Action
The primary target of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting this protein can help manage blood glucose levels, making it a promising target for diabetes therapy .
Mode of Action
This compound acts as an SGLT2 inhibitor . It binds to the SGLT2 protein, inhibiting its function and reducing the reabsorption of glucose from the renal tubules into the bloodstream. This results in the excretion of glucose through urine, thereby lowering blood glucose levels .
Biochemical Pathways
The compound’s action primarily affects the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, it disrupts the normal reabsorption process, leading to increased glucose excretion. This can have downstream effects on other biochemical pathways, such as insulin signaling and carbohydrate metabolism.
Safety and Hazards
properties
IUPAC Name |
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClNO4/c1-29-18-5-3-2-4-16(18)23(28)26-20-17-12-14(24)8-11-19(17)30-22(20)21(27)13-6-9-15(25)10-7-13/h2-12H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURJWCMOKQXUJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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